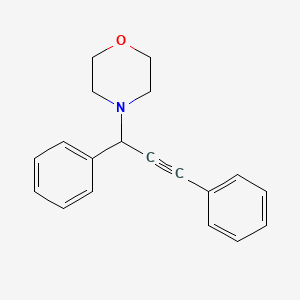
Morpholine, 4-(1,3-diphenyl-2-propynyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholine, 4-(1,3-diphenyl-2-propynyl)- is a chemical compound that belongs to the class of morpholine derivatives Morpholine itself is a heterocyclic amine with both amine and ether functional groups The compound 4-(1,3-diphenyl-2-propynyl)-morpholine is characterized by the presence of a morpholine ring substituted with a 1,3-diphenyl-2-propynyl group
Méthodes De Préparation
The synthesis of Morpholine, 4-(1,3-diphenyl-2-propynyl)- can be achieved through several synthetic routes. One common method involves the reaction of morpholine with 1,3-diphenyl-2-propynyl bromide under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified through standard techniques such as column chromatography or recrystallization .
Analyse Des Réactions Chimiques
Morpholine, 4-(1,3-diphenyl-2-propynyl)- undergoes various chemical reactions typical of secondary amines. Some of the key reactions include:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine nitrogen can be substituted with other functional groups using appropriate reagents.
Addition: The triple bond in the 1,3-diphenyl-2-propynyl group can participate in addition reactions with electrophiles such as halogens or hydrogen halides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like potassium carbonate, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Morpholine, 4-(1,3-diphenyl-2-propynyl)- has several scientific research applications across various fields:
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit interesting biological activities such as enzyme inhibition or receptor binding.
Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Mécanisme D'action
The mechanism of action of Morpholine, 4-(1,3-diphenyl-2-propynyl)- involves its interaction with specific molecular targets. The compound may act as an irreversible inhibitor of certain enzymes, such as tyrosine kinases, by binding to the active site and preventing substrate access. This inhibition can disrupt key signaling pathways involved in cell growth and proliferation. Additionally, the compound may interact with receptors or other proteins, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Morpholine, 4-(1,3-diphenyl-2-propynyl)- can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Morpholine: The parent compound, which lacks the 1,3-diphenyl-2-propynyl group, and has different chemical properties and applications.
Piperidine: Another heterocyclic amine with a similar structure but different reactivity and biological activity.
Pyrrolidine: A five-membered ring analog with distinct chemical behavior and uses.
The presence of the 1,3-diphenyl-2-propynyl group in Morpholine, 4-(1,3-diphenyl-2-propynyl)- imparts unique chemical properties, such as increased steric hindrance and electronic effects, which can influence its reactivity and interactions with biological targets .
Propriétés
Numéro CAS |
114460-92-3 |
|---|---|
Formule moléculaire |
C19H19NO |
Poids moléculaire |
277.4 g/mol |
Nom IUPAC |
4-(1,3-diphenylprop-2-ynyl)morpholine |
InChI |
InChI=1S/C19H19NO/c1-3-7-17(8-4-1)11-12-19(18-9-5-2-6-10-18)20-13-15-21-16-14-20/h1-10,19H,13-16H2 |
Clé InChI |
RJNDDABDYIZJQS-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C(C#CC2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(2,4-Dichlorophenoxy)methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B14308960.png)
![[(Bromoindiganediyl)bis(methylene)]bis(trimethylsilane)](/img/structure/B14308972.png)
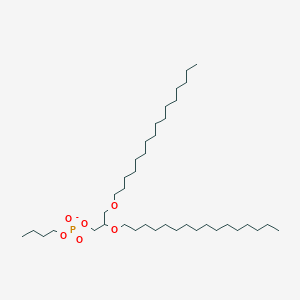

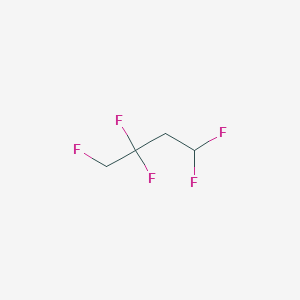
![5-{[2-(1H-Imidazol-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14309003.png)
![N-[2-(2,2-Dimethoxyethoxy)phenyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14309004.png)
![4-Amino-3-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]naphthalene-2,7-disulfonic acid](/img/structure/B14309007.png)

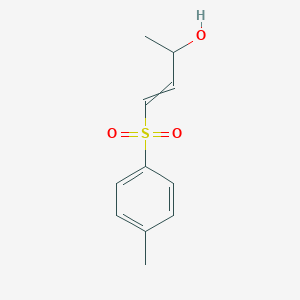
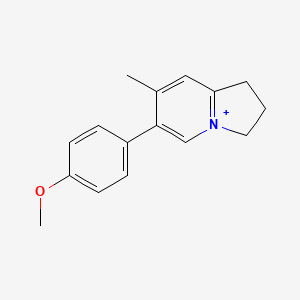
![N-[(6-Oxooxan-2-yl)methyl]acetamide](/img/structure/B14309028.png)
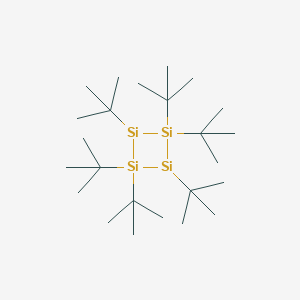
![(E)-N-[(2-Methoxyphenyl)methylidene]glycine](/img/structure/B14309053.png)
